molecular formula C17H24N2O4S B5396712 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5396712
M. Wt: 352.5 g/mol
InChI Key: WSZBTCTUUGRLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MS-275, and it is a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to have antitumor and anti-inflammatory properties, making them a promising target for cancer treatment and other diseases.

Mechanism of Action

MS-275 works by inhibiting 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one enzymes, which are responsible for removing acetyl groups from histone proteins. This process leads to the repression of gene expression and can contribute to the development of cancer. By inhibiting 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one enzymes, MS-275 can restore the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
MS-275 has been shown to have a variety of biochemical and physiological effects. In addition to its 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one inhibitory activity, MS-275 has been shown to inhibit the production of proinflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases. MS-275 has also been shown to induce differentiation in cancer cells, leading to a decrease in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MS-275 in lab experiments is its specificity for 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one enzymes. Unlike other 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one inhibitors, MS-275 selectively inhibits class I 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one enzymes, making it a promising candidate for cancer treatment. However, MS-275 has been shown to have limited efficacy in some cancer types, and its use may be limited by its toxicity and side effects.

Future Directions

There are several future directions for the study of MS-275 and other 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one inhibitors. One area of research is the development of combination therapies that use MS-275 in conjunction with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict which patients will respond to MS-275 treatment. Additionally, there is a need for further research into the long-term effects of MS-275 treatment, as well as the development of new 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one inhibitors with improved efficacy and safety profiles.

Synthesis Methods

MS-275 can be synthesized using a variety of methods, including the reaction of 2-amino-3-methyl-1,4-naphthoquinone with ethyl 2-bromoacetate followed by the reaction with sodium hydride and N-methylmorpholine. The resulting product is then reacted with phenylsulfonyl chloride to form MS-275. The synthesis of MS-275 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MS-275 has been extensively studied for its potential applications in cancer treatment. 3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one inhibitors like MS-275 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Studies have also shown that MS-275 can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

9-[2-(benzenesulfonyl)ethyl]-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-18-14-17(23-16(18)20)8-5-10-19(11-9-17)12-13-24(21,22)15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZBTCTUUGRLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(CC2)CCS(=O)(=O)C3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.